tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis :
- Yang et al. (2021) synthesized tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, confirming its structure through spectroscopy and X-ray diffraction. They also conducted density functional theory (DFT) calculations, providing insights into the stability and molecular conformations of such compounds (Yang et al., 2021).
- Liu Ya-hu (2010) reported the synthesis of a similar compound, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, highlighting its importance as an intermediate for benzimidazole compounds (Liu Ya-hu, 2010).
Applications in Drug Synthesis and Biological Evaluation :
- Moskalenko and Boev (2014) detailed the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi, leading to tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These are considered promising synthons for preparing diverse piperidine derivatives (Moskalenko & Boev, 2014).
- Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its in vitro antibacterial and anthelmintic activity. This highlights the potential of such compounds in medicinal chemistry (Sanjeevarayappa et al., 2015).
Anion Receptors and Molecular Scaffolds :
- Lhoták et al. (2006) discussed the use of ureido-thiacalix[4]arenes, derived from tert-butylthiacalix[4]arene-tetrasulfone, as anion receptors. This application demonstrates the adaptability of tert-butyl-based compounds in creating complex molecular structures with specific functions (Lhoták et al., 2006).
Properties
IUPAC Name |
tert-butyl 4-[(2-nitrophenyl)carbamoylamino]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5/c1-17(2,3)26-16(23)20-10-8-12(9-11-20)18-15(22)19-13-6-4-5-7-14(13)21(24)25/h4-7,12H,8-11H2,1-3H3,(H2,18,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJYDRZMVDTMDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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